DL-threo-beta-Hydroxyaspartic acid

Vue d'ensemble

Description

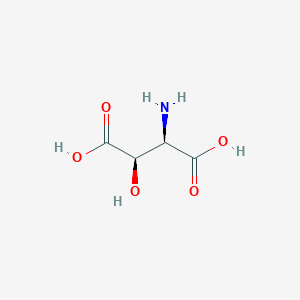

Acide DL-thréo-β-hydroxyaspartique: est un acide aminé non protéinogène avec un groupe hydroxyle en position βCe composé est remarquable pour son rôle d'inhibiteur de la captation du glutamate, ce qui le rend important dans diverses études biochimiques et pharmacologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Synthèse divergente: En partant d'un intermédiaire commun de dicarboxylate de trans-oxazolidine, plusieurs dérivés non protéinogènes de l-thréo-β-hydroxyaspartate peuvent être synthétisés avec une haute stéréosélectivité.

Halogénation ou hydroxylation asymétrique: Les énolates réactifs subissent une halogénation ou une hydroxylation asymétrique pour introduire le groupe β-hydroxyle avec une haute stéréosélectivité.

Addition nucléophile: Un aldéhyde α-amino stable, tel que l'aldéhyde ®-Garner, peut être utilisé pour l'addition nucléophile afin d'obtenir le groupe β-hydroxyle souhaité.

Méthodes de production industrielle:

Analyse Des Réactions Chimiques

Derivatization and Functional Modifications

DL-THA serves as a precursor for pharmacologically active derivatives:

- DL-threo-β-Benzyloxyaspartate (DL-TBOA) : Synthesized by benzylation of DL-THA, this derivative is a potent inhibitor of glutamate transporters (EAAT1-5) with Ki values 10–100x lower than DL-THA .

- Cyclic intermediates : Iodocyclization of 3-benzoylaminoaspartic acid derivatives generates cyclic β-hydroxyaspartic acid analogs, enabling peptide coupling via α- or β-carboxylic groups .

Biological Interactions

DL-THA inhibits excitatory amino acid transporters (EAATs) via competitive binding. Its interactions have been quantified electrophysiologically and in uptake assays :

| EAAT Subtype | Assay Type | Inhibition (IC₅₀/Ki) | Reference |

|---|---|---|---|

| EAAT1 (human) | [³H]-D-Asp uptake | 96 µM | |

| EAAT2 (human) | Glutamate-induced currents | 116 nM (DL-TBOA) | |

| EAAT4 (Xenopus) | L-aspartate currents | 0.6 µM |

DL-THA also reduces inflammatory pain in rat models at intrathecal doses of 7.5–15 µg/animal .

Enzymatic Degradation

D-THA DH catalyzes the dehydration of DL-THA to 2-amino maleic acid, a reaction dependent on Mg²⁺ coordination at the β-hydroxyl group . The enzyme’s stereospecificity is determined by the spatial orientation of the β-OH relative to Mg²⁺ .

Reaction Scheme :

Stability and Solubility

DL-THA exhibits limited solubility in aqueous buffers (<1 mg/mL), necessitating dissolution in organic solvents (e.g., DMSO) followed by dilution . Residual solvent concentrations must be minimized to avoid physiological interference .

| Solvent | Solubility | Recommended Storage |

|---|---|---|

| Aqueous buffers | Slight | ≤24 hours at 4°C |

| DMSO | Moderate | -20°C (≥4 years) |

Key Research Findings

- Stereochemical specificity : The β-OH configuration (3R vs. 3S) dictates transporter inhibition efficacy .

- Synthetic utility : Enzymatic resolution provides scalable access to enantiopure L-THA for drug development .

- Biological impact : DL-THA’s inhibition of EAATs modulates synaptic glutamate levels, influencing pain signaling and neurodegeneration .

For experimental protocols, refer to Cayman Chemical’s guidelines on DL-THA handling .

Applications De Recherche Scientifique

Chemical Applications

Synthesis Building Block

- Role in Synthesis : THA serves as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of various derivatives that are useful in chemical research and development.

- Reagent in Reactions : The compound is employed as a reagent in numerous chemical reactions, including oxidation and substitution reactions that modify its functional groups.

Comparison with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| L-threo-beta-Hydroxyaspartic acid | More selective inhibitor of EAATs |

| L-threo-beta-Hydroxyasparagine | Different metabolic pathways |

| L-threo-beta-Benzyloxyaspartic acid | Used for specific therapeutic applications |

Biological Applications

Glutamate Transport Studies

- Inhibition of EAATs : THA is primarily recognized for its ability to inhibit glutamate uptake by acting on EAATs. This inhibition leads to increased extracellular glutamate concentrations, which can significantly affect neuronal excitability and synaptic transmission .

- Research Findings : Studies using THA have demonstrated its effects on synaptic transmission by prolonging excitatory postsynaptic potentials (EPSPs), which is crucial for understanding neurotransmission dynamics.

Neuroprotective Research

- Potential Therapeutic Uses : Research indicates that THA's inhibition of glutamate transport may have neuroprotective effects, making it a candidate for studying neurodegenerative diseases where glutamate toxicity is implicated . For instance, its application in models of excitotoxicity has provided insights into therapeutic strategies for conditions like Alzheimer's disease.

Medical Applications

Neurological Research

- Therapeutic Implications : Due to its role in modulating glutamate levels, THA is being investigated for potential therapeutic applications in treating neurological disorders characterized by dysregulated glutamate signaling. Its ability to inhibit EAATs makes it a candidate for further exploration in drug development aimed at managing conditions such as epilepsy and multiple sclerosis .

Case Studies

- In Vivo Studies : Animal models treated with THA have shown altered responses to excitotoxic stimuli, suggesting that this compound can help elucidate the mechanisms underlying neuronal damage and protection .

Industrial Applications

Pharmaceutical Development

- Role in Drug Formulation : The properties of THA as an EAAT inhibitor can be harnessed in the pharmaceutical industry to develop drugs targeting glutamate-related pathologies. Its synthesis and characterization are critical for producing high-purity compounds necessary for clinical trials.

Mécanisme D'action

DL-threo-β-Hydroxyaspartic Acid inhibits excitatory amino acid transporters (EAATs), specifically EAAT1 and EAAT2. It blocks glutamate uptake, leading to increased extracellular glutamate levels. This inhibition affects various neural pathways and can modulate synaptic transmission .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide L-thréo-β-hydroxyaspartique: Structure similaire mais diffère en stéréochimie.

L-thréo-β-hydroxyasparagine: Un autre acide aminé non protéinogène avec un groupe hydroxyle en position β.

Acide DL-thréo-β-méthylaspartique: Structure similaire avec un groupe méthyle au lieu d'un groupe hydroxyle.

Unicité: : L'acide DL-thréo-β-hydroxyaspartique est unique en raison de son inhibition spécifique des transporteurs de glutamate, qui n'est pas couramment observée dans d'autres composés similaires. Sa stéréochimie joue également un rôle crucial dans son activité biologique .

Activité Biologique

DL-threo-beta-Hydroxyaspartic acid (THA) is a compound that has garnered attention for its biological activity, particularly in the context of excitatory amino acid transport. This article delves into its mechanisms, effects on neurotransmission, and potential applications based on diverse research findings.

- Empirical Formula : CHNO

- Molecular Weight : 149.10 g/mol

- CAS Number : 4294-45-5

This compound acts primarily as a competitive inhibitor of excitatory amino acid transporters (EAATs), specifically targeting EAAT1, EAAT2, and EAAT3 while being a non-transportable inhibitor for EAAT5. The inhibition of these transporters affects glutamate uptake in the central nervous system, which is crucial for regulating synaptic transmission and preventing excitotoxicity.

Inhibition Potency

The inhibition constants () for THA against various EAATs are as follows:

| Transporter | (μM) |

|---|---|

| EAAT1 | 11 |

| EAAT2 | 19 |

| EAAT3 | 14 |

Additionally, in membrane potential assays, the Michaelis-Menten constants () were determined to be:

| Transporter | (μM) |

|---|---|

| EAAT1 | 3.6 |

| EAAT2 | 3.8 |

| EAAT3 | 3.2 |

These values indicate that THA is a potent inhibitor of glutamate transport, which can have significant implications for neuropharmacology and potential therapeutic applications .

Neurotoxicity and Excitotoxicity

Research has shown that THA can potentiate the effects of L-glutamate and L-aspartate, leading to increased neuronal excitability. This property has been linked to neurotoxic outcomes in various models. For instance, studies have documented neurotoxic effects when THA is administered alongside glutamate in rat striatum models .

Impact on Gamete Transport and Fertilization

In reproductive biology, this compound has been identified as a non-selective inhibitor of glutamate uptake , influencing gamete penetration rates and fertilization efficiency. A study highlighted that THA significantly increased penetration rates in gametes, suggesting its role in modulating fertilization processes .

Case Studies

- Neuropharmacological Studies : In vitro studies demonstrated that THA effectively blocked glutamate uptake in HEK293 cells expressing human EAATs, confirming its role as a competitive inhibitor .

- Reproductive Studies : A study involving marine gastropods indicated that pre-fertilization exposure to THA altered fertilization rates and embryonic development, showcasing its potential effects on reproductive health .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing DL-threo-beta-Hydroxyaspartic acid with high enantiomeric purity?

Synthesis of this compound requires careful control of stereochemistry to minimize diastereomeric impurities. A two-step approach is commonly employed:

- Step 1 : Condensation of glycine derivatives with glyoxylic acid under basic conditions to form the β-hydroxyaspartate backbone.

- Step 2 : Chiral resolution using techniques like diastereomeric salt crystallization or preparative chiral HPLC to isolate the DL-threo isomer .

Validation via polarimetry or X-ray crystallography is critical to confirm enantiomeric purity.

Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the β-hydroxy group and aspartic acid backbone. Coupling constants in -NMR can distinguish threo from erythro configurations .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase or chiral stationary phases can separate enantiomers and quantify purity.

- Mass Spectrometry (MS) : Confirm molecular weight and detect trace impurities .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and handling powdered forms to avoid inhalation.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Refer to safety data sheets for spill management and first-aid protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reported biochemical activity of this compound across different studies?

Discrepancies often arise from variations in experimental conditions:

- Variable Control : Standardize buffer pH, temperature, and ionic strength, as β-hydroxyaspartates are sensitive to microenvironment changes.

- Impurity Analysis : Quantify diastereomers and by-products (e.g., erythro isomers) using chiral chromatography, as even 2–5% impurities can alter enzyme inhibition kinetics .

- Replicate with Independent Batches : Compare results across multiple synthesis batches to rule out batch-specific anomalies .

Q. What strategies are recommended for optimizing the stereochemical configuration of this compound during synthesis?

- Chiral Auxiliaries : Temporarily bind chiral ligands (e.g., menthol derivatives) to the substrate to direct stereoselective formation of the β-hydroxy group.

- Enzymatic Resolution : Use stereospecific hydrolases or acylases to hydrolyze undesired enantiomers.

- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts with chiral catalysts to maximize yield of the target isomer .

Q. How does the presence of diastereomeric impurities impact the functional analysis of this compound in enzyme inhibition studies?

Diastereomeric impurities (e.g., erythro-beta-Hydroxyaspartic acid) can act as competitive inhibitors or allosteric modulators, leading to false-positive/negative results:

Propriétés

IUPAC Name |

(2S,3S)-2-amino-3-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLQUHNPNCGKJQ-LWMBPPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H](C(=O)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017241 | |

| Record name | (2S,3S)-2-amino-3-hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7298-99-9, 4294-45-5 | |

| Record name | L-threo-3-Hydroxyaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7298-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-threo-β-Hydroxyaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4294-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threo-3-hydroxy-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004294455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxy-L-aspartic acid, threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3S)-2-amino-3-hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Threo-3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-HYDROXY-L-ASPARTIC ACID, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9Q5W0U8VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.